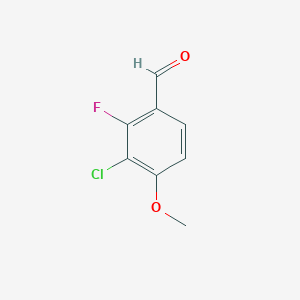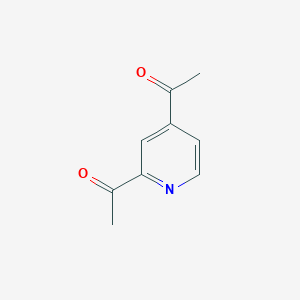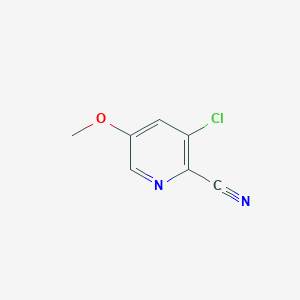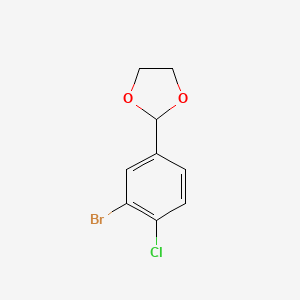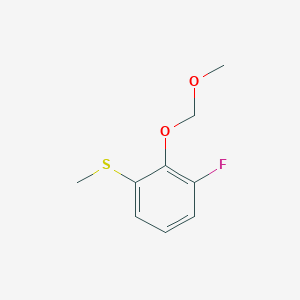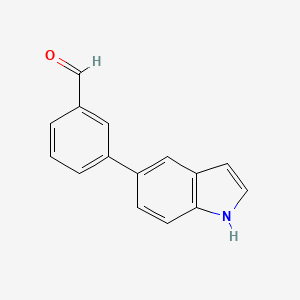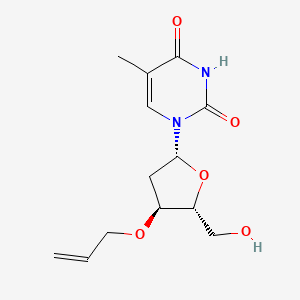
NSP-AS
Vue d'ensemble
Description
NSP-AS, also known as chemiluminescent acridinium substrate II, is a compound used primarily in homogeneous assays. It is known for its chemiluminescent properties, which make it valuable in various biochemical and analytical applications. The compound has a molecular weight of 584.66 and a chemical formula of C28H28N2O8S2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
NSP-AS is synthesized through a series of chemical reactions involving acridinium derivatives. The synthesis typically involves the following steps:
Formation of Acridinium Core: The acridinium core is synthesized by reacting acridine with appropriate reagents to introduce functional groups.
Substitution Reactions: Various substitution reactions are carried out to introduce sulfonate and other functional groups to the acridinium core.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and high yield. The process includes:
Batch Reactors: Large batch reactors are used to carry out the synthesis reactions.
Continuous Flow Reactors: For higher efficiency, continuous flow reactors may be employed.
Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NSP-AS undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which are essential for its chemiluminescent properties.
Reduction: The compound can also be reduced under specific conditions.
Substitution: Various substitution reactions can be performed on this compound to modify its chemical structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.
Solvents: Dimethyl sulfoxide (DMSO) and other organic solvents are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically result in the formation of chemiluminescent products .
Applications De Recherche Scientifique
NSP-AS has a wide range of scientific research applications, including:
Chemistry: Used in various chemical assays to detect and quantify specific compounds.
Biology: Employed in biological assays to study cellular processes and detect biomolecules.
Medicine: Utilized in diagnostic assays to detect diseases and monitor treatment efficacy.
Industry: Applied in industrial processes for quality control and product development.
Mécanisme D'action
The mechanism of action of NSP-AS involves its chemiluminescent properties. When this compound undergoes oxidation, it emits light, which can be detected and measured. This property is utilized in various assays to detect and quantify specific compounds. The molecular targets and pathways involved include the interaction of this compound with oxidizing agents, leading to the emission of light .
Comparaison Avec Des Composés Similaires
NSP-AS is unique due to its specific chemiluminescent properties. Similar compounds include other acridinium derivatives and chemiluminescent substrates. this compound stands out due to its high sensitivity and specificity in assays. Some similar compounds are:
Luminol: Another chemiluminescent compound used in various assays.
Lucigenin: Known for its chemiluminescent properties in biological assays.
Acridinium Ester: A similar compound with chemiluminescent properties.
This compound’s unique properties make it a valuable tool in scientific research and industrial applications.
Propriétés
IUPAC Name |
3-[9-[3-carboxypropyl-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O8S2/c1-20-13-15-21(16-14-20)40(37,38)30(18-6-12-26(31)32)28(33)27-22-8-2-4-10-24(22)29(17-7-19-39(34,35)36)25-11-5-3-9-23(25)27/h2-5,8-11,13-16H,6-7,12,17-19H2,1H3,(H-,31,32,34,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTOBATYLKBDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)O)C(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



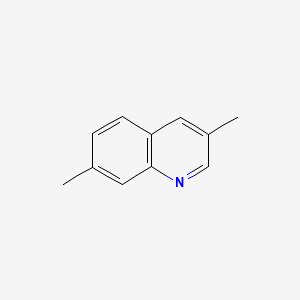
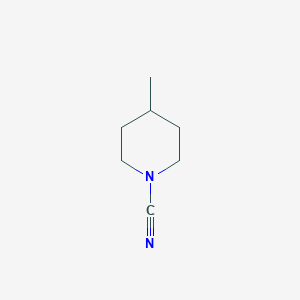

![2,9-Dimethyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B3349184.png)

